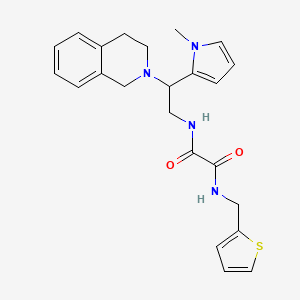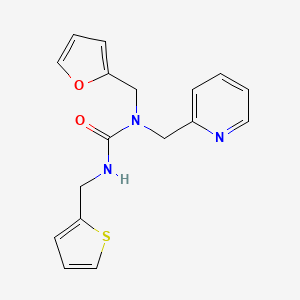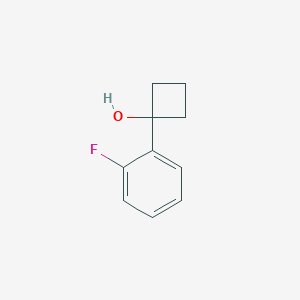
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H17FN2O4 and its molecular weight is 356.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential and SAR Analysis
Research into compounds with structural similarities to "2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide" has shown potential antipsychotic applications without the dopamine receptor interaction typical of many clinically available antipsychotic agents. The study by Wise et al. (1987) explored a series of novel compounds that reduced spontaneous locomotion in mice without causing ataxia and without binding to D2 dopamine receptors, a notable departure from traditional antipsychotic drug profiles. This suggests that derivatives of the compound could offer new pathways for antipsychotic drug development with potentially reduced side effects (Wise et al., 1987).
Radiosynthesis for PET Imaging
Another application is in the development of radioligands for positron emission tomography (PET) imaging. Dollé et al. (2008) described the radiosynthesis of a novel ligand, DPA-714, for imaging the translocator protein (18 kDa) with PET, highlighting the potential for compounds with fluorine substitutions to serve as effective tools in neuroimaging. These methods could be adapted for compounds with similar structures to enhance our understanding of various neurological conditions (Dollé et al., 2008).
Corrosion Inhibition
In the field of materials science, derivatives of acetamide have been explored for their corrosion inhibition properties. Yıldırım and Cetin (2008) synthesized and evaluated long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. Such studies suggest the potential for "this compound" derivatives to be used in protecting metals against corrosion in various industrial applications (Yıldırım & Cetin, 2008).
Anticancer Activity
The exploration of novel sulfonamide derivatives, including those related to acetamide compounds, for their cytotoxic activity against cancer cell lines has been reported. Ghorab et al. (2015) identified compounds with significant potency against breast and colon cancer cell lines, providing a foundation for further investigation into the anticancer potential of similar compounds (Ghorab et al., 2015).
Antimicrobial and Antibacterial Applications
Varshney et al. (2009) synthesized a series of isoxazolinyl oxazolidinones with in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These findings highlight the potential for structurally similar compounds to serve as bases for developing new antibacterial agents (Varshney et al., 2009).
Eigenschaften
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-7-12(9-18(16)25-2)17-10-13(22-26-17)11-19(23)21-15-6-4-3-5-14(15)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFERKIUTZGUNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)

![1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B2472217.png)
![Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2472218.png)
![2-((3-bromobenzyl)thio)-3-(4-chlorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472219.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2472220.png)
